molecular formula C14H10F6N2O B3028823 4,4'-Oxybis(3-(trifluoromethyl)aniline) CAS No. 344-48-9

4,4'-Oxybis(3-(trifluoromethyl)aniline)

Cat. No.: B3028823
CAS No.: 344-48-9
M. Wt: 336.23 g/mol
InChI Key: NKYXYJFTTIPZDE-UHFFFAOYSA-N
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Description

4,4'-Oxybis(3-(trifluoromethyl)aniline) is a useful research compound. Its molecular formula is C14H10F6N2O and its molecular weight is 336.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Polyphenols

A study by Kaya and Yıldırım (2008) explored the synthesis of Schiff bases from 4,4'-Oxybis[N-(2-hydroxybenzilidene)aniline] and related compounds. These bases were converted to polymers and metal complexes, demonstrating semiconducting properties and potential for increased conductivity upon iodine doping. This highlights the chemical versatility and potential application in semiconductor technology (Kaya & Yıldırım, 2008).

Development of Thermally Stable Azomethine Polymers

Dineshkumar et al. (2015) synthesized azomethine polymers using 4,4'-Oxydianiline, revealing their solubility, thermal stability, and enhanced electrical conductivity on iodine doping. These properties suggest their application in areas requiring thermally stable and conductive materials (Dineshkumar et al., 2015).

Epoxy Pre-polymers for Anti-Corrosive Materials

Dagdag et al. (2020) synthesized a tetra-functionalized aromatic epoxy pre-polymer, 4,4′-oxybis(N,N-bis(oxiran-2-ylmethyl)aniline), as a corrosion inhibitor for carbon steel. This application demonstrates its potential in protective coatings and corrosion resistance technologies (Dagdag et al., 2020).

Water Resistance and Non-Fickian Behaviour of Epoxy Systems

Johncock and Tudgey (1983) investigated epoxy systems with halogen substituted anilines, including 4,4′-methylenebis-[N,N-bis (2,3-epoxypropyl)-3-(trifluoromethyl) aniline]. The study indicated significant improvements in water absorption, providing insights into the development of water-resistant materials (Johncock & Tudgey, 1983).

Vibrational Analysis for Non-Linear Optical Materials

Revathi et al. (2017) conducted a vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and related compounds, useful for understanding the structural and electronic properties relevant to non-linear optical (NLO) materials. This research contributes to the development of materials for optical and electronic applications (Revathi et al., 2017).

Corrosion Inhibition for Carbon Steel

Daoud et al. (2021) investigated Schiff bases derived from 4,4′-Oxybis{N-[E-quinoline-3-ylmethylidene]aniline} as corrosion inhibitors for carbon steel, highlighting their potential in protective coatings for industrial applications (Daoud et al., 2021).

Enhanced Structural Analysis and Antitumor Activity

Maftei et al. (2016) designed 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for potential medical applications, including antitumor activity. This research underscores the importance of structural analysis in the development of pharmaceuticals (Maftei et al., 2016).

Safety and Hazards

4,4’-Oxybis(3-(trifluoromethyl)aniline) is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2O/c15-13(16,17)9-5-7(21)1-3-11(9)23-12-4-2-8(22)6-10(12)14(18,19)20/h1-6H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYXYJFTTIPZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-48-9
Record name 4,4'-Oxybis[3-(trifluoromethyl)aniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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